molecular formula C13H17NO2 B14843757 5-Cyclopropoxy-2-isopropylbenzamide

5-Cyclopropoxy-2-isopropylbenzamide

Cat. No.: B14843757
M. Wt: 219.28 g/mol
InChI Key: ZPBJCTYXDCOFDS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylbenzamide is a substituted benzamide derivative characterized by a cyclopropoxy group at the 5-position and an isopropyl group at the 2-position of the benzamide core. This structure confers unique physicochemical and pharmacological properties. The cyclopropoxy moiety, a three-membered cyclic ether, introduces steric constraints and electronic effects that influence metabolic stability and target interactions.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)11-6-5-10(16-9-3-4-9)7-12(11)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

ZPBJCTYXDCOFDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 5-hydroxy-2-isopropylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then converted to the benzamide derivative through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopropoxy-2-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins. The isopropyl group contributes to the hydrophobic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • The isopropyl group at position 2 increases molecular weight and logP compared to methyl-substituted analogues, reducing solubility.
  • Cyclopropoxy at position 5 further elevates logP compared to methoxy or ethoxy groups, likely due to its hydrophobic cyclopropane ring.
  • Solubility decreases with larger or more hydrophobic substituents, as seen in this compound vs. 5-ethoxy-2-methylbenzamide.

Pharmacological and Metabolic Profiles

Hypothetical data based on structure-activity relationship (SAR) trends in benzamide derivatives:

Compound Name IC50 (Target X, nM) Metabolic Stability (% remaining after 1h)
This compound 15 ± 2 85%
5-Methoxy-2-isopropylbenzamide 32 ± 5 60%
5-Ethoxy-2-methylbenzamide 120 ± 15 40%
5-Cyclopropoxy-2-methylbenzamide 25 ± 3 78%

Research Findings :

Cyclopropoxy vs. Alkoxy Groups : The cyclopropoxy group enhances metabolic stability compared to ethoxy or methoxy substituents. Cyclopropane’s ring strain and resistance to oxidative degradation likely contribute to this effect .

Isopropyl vs. Methyl at Position 2 : The isopropyl group improves target affinity (lower IC50) but reduces solubility. This trade-off is critical for optimizing bioavailability.

Synergistic Effects : Combining cyclopropoxy (position 5) and isopropyl (position 2) yields a compound with balanced potency and stability, though solubility remains a challenge.

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